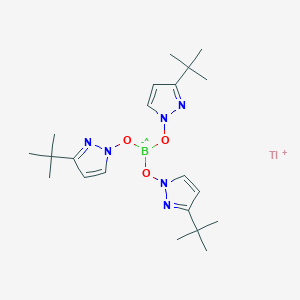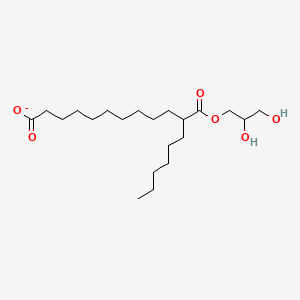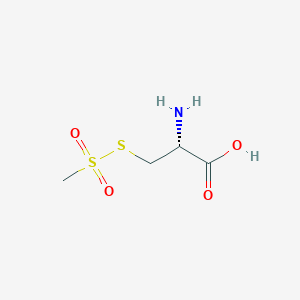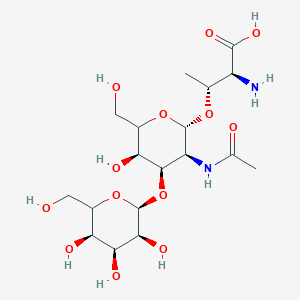
T Epitope, Threonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“T Epitope, Threonyl” is a cancer-associated carbohydrate tumor antigen . It is used for proteomics research . The molecular formula is C18H32N2O13 and the molecular weight is 484.45 .
Synthesis Analysis
Threonyl-tRNA synthetase (ThrRS) is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine . It is essential for the RNA translation machinery and protein synthesis .
Molecular Structure Analysis
The molecular structure analysis of “T Epitope, Threonyl” is not directly available. However, the molecular dynamics simulation studies of similar multi-epitope vaccines indicate stable molecular interaction .
Chemical Reactions Analysis
Threonyl-tRNA synthetase (TRS) catalyzes the aminoacylation of tRNA by transferring threonine . This is a critical step in protein synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “T Epitope, Threonyl” are not directly available. However, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Wissenschaftliche Forschungsanwendungen
Immunotherapy for Cancer Treatment
T epitopes, such as Threonyl, are crucial in the development of immunotherapies for cancer. T cells recognize these epitopes presented by MHC molecules, which is essential for initiating an immune response against cancer cells . The prediction and identification of neoepitopes, which are cancer-specific peptides, are particularly important for designing personalized cancer vaccines and therapies .
Autoimmune Disease Research
Threonyl epitopes are involved in autoimmune responses as part of the aminoacyl tRNA synthetases (aaRSs). Autoantibodies targeting aaRSs, including Threonyl, are associated with conditions like Anti-synthetase syndrome (ASSD), which is characterized by interstitial lung disease, myositis, and arthritis . Understanding these epitopes helps in diagnosing and developing treatments for ASSD.
T Cell Receptor (TCR) Recognition Studies
The interaction between TCRs and Threonyl epitopes is a subject of intense research. This interaction is pivotal for T cell activation and the immune response. Studies focus on predicting the recognition patterns between TCRs and various epitopes, which has implications for vaccine design and understanding immune diseases .
Development of Diagnostic Tools
Research on Threonyl epitopes contributes to the development of diagnostic tools for infectious diseases. By identifying epitopes that are recognized by T cells, scientists can create diagnostic assays that detect the presence of specific pathogens based on the immune response .
Understanding Central Tolerance Mechanisms
Threonyl epitopes are also used to study central tolerance, a process where T cells that recognize self-epitopes are eliminated to prevent autoimmune diseases. Research in this area helps in understanding how the immune system distinguishes between self and non-self, which is crucial for the development of autoimmune therapies .
Investigating Antigen Presentation Dynamics
The presentation of Threonyl epitopes by MHC molecules is another key research area. This process is vital for the immune system’s ability to detect and respond to infections and mutations. Insights gained from studying antigen presentation dynamics are applied in improving immunotherapies and vaccines .
Wirkmechanismus
Target of Action
The primary target of the T Epitope, Threonyl is the T cells . T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins . They recognize and survey peptides (epitopes) presented by major histocompatibility complex (MHC) molecules on the surface of nucleated cells .
Mode of Action
The T Epitope, Threonyl interacts with its targets through a process known as aminoacylation . Threonyl-tRNA synthetase (TRS), also referred to as TRS and the target of anti-PL-7 autoantibodies, is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine . This interaction results in changes at the molecular level, enabling the T cells to differentiate between native “self” peptides versus peptides deriving from pathogens, infections, or genomic mutations .
Biochemical Pathways
The T Epitope, Threonyl affects the NF-κB pathway . TRS promotes T Helper Type 1 Cell Responses by inducing dendritic cell maturation and IL-12 production via an NF-κB pathway . This pathway plays a crucial role in immune responses, and its activation leads to the production of various cytokines and immune cells .
Result of Action
The action of the T Epitope, Threonyl results in the activation of T cells . This activation is crucial for a well-functioning immune system and is shaped by a mechanism named central tolerance . The activation of T cells can lead to an immune response against pathogens, infections, or genomic mutations .
Safety and Hazards
“T Epitope, Threonyl” may be harmful if inhaled or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation .
Zukünftige Richtungen
The future directions of “T Epitope, Threonyl” could involve the development of more advanced analysis methods for high-throughput sequencing of TCR repertoires . Precise mapping of the T cell epitopes that are prevalently recognized in the human population will further elucidate if the observed genetic variability of circulating strains is indeed a result of T cell immune pressure .
Eigenschaften
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7?,8?,9+,10+,11+,12+,13+,14+,15-,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNOCGQJSBAAFO-GUKJDGKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H](C(O1)CO)O)O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782993 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

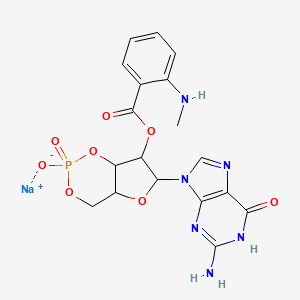
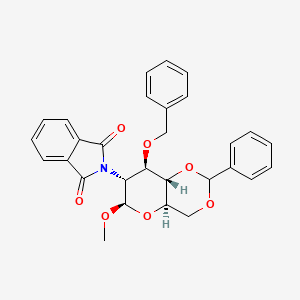
![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)
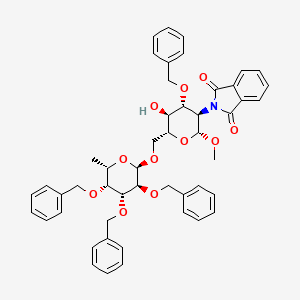
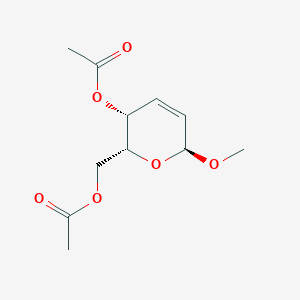
![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
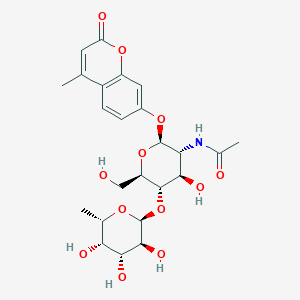
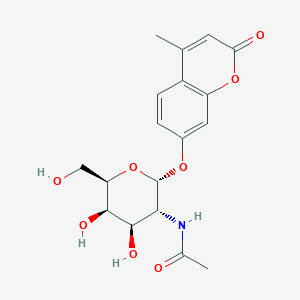
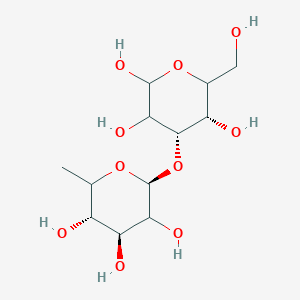

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
